Definitive Guide to 3,5-Dimethoxy-4-ethoxybenzoic Acid (CAS 14779-44-3)
Definitive Guide to 3,5-Dimethoxy-4-ethoxybenzoic Acid (CAS 14779-44-3)
Executive Summary
3,5-Dimethoxy-4-ethoxybenzoic acid (CAS 14779-44-3 ) is a specialized benzoic acid derivative serving as a critical intermediate in medicinal chemistry and environmental forensics. Structurally, it is the 4-O-ethyl ether of Syringic Acid , distinguished by the replacement of the phenolic hydroxyl group with an ethoxy moiety.
This modification significantly alters the compound's lipophilicity and electronic profile compared to its parent compound, making it a high-value scaffold in the development of microtubule disruptors and oncology therapeutics. Additionally, it functions as a reference standard in the analysis of phenolic pollutants in wastewater and humic substances.
Part 1: Chemical Identity & Digital Fingerprinting
This section provides the validated identifiers required for database integration and regulatory documentation.
| Identifier | Value | Notes |
| CAS Registry Number | 14779-44-3 | Primary Identifier |
| IUPAC Name | 4-Ethoxy-3,5-dimethoxybenzoic acid | Preferred nomenclature |
| Common Synonyms | 4-O-Ethylsyringic acid; Syringic acid ethyl ether | Note: Distinct from "Ethyl syringate" (ester) |
| Molecular Formula | C₁₁H₁₄O₅ | |
| Molecular Weight | 226.23 g/mol | |
| SMILES | CCOc1c(OC)cc(cc1OC)C(=O)O | Useful for cheminformatics |
| InChI Key | IJMJUSXUKHSNJO-UHFFFAOYSA-N | Unique hash |
| MDL Number | MFCD01861453 | Commercial catalog ID |
Part 2: Physicochemical Profile & Solubility
Understanding the physical behavior of CAS 14779-44-3 is essential for formulation and synthesis planning.
Physical Properties[1][3][4]
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Appearance: White to off-white crystalline powder.[1]
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Melting Point: Typically 117–118 °C (literature variance exists based on purity).[2]
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pKa (Calculated): ~4.45 (Carboxylic acid proton). The electron-donating ethoxy group at the para position slightly decreases acidity compared to unsubstituted benzoic acid.
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LogP (Predicted): ~2.3. The ethyl ether significantly increases lipophilicity compared to Syringic Acid (LogP ~1.04), enhancing membrane permeability in drug candidates.
Solubility & Handling
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Soluble: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).
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Insoluble: Water (neutral pH).
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Storage: Store at -20°C for long-term stability. Hygroscopic; keep under inert atmosphere (Argon/Nitrogen) to prevent moisture uptake.
Part 3: Synthesis & Manufacturing Protocols
The synthesis of 3,5-Dimethoxy-4-ethoxybenzoic acid is most reliably achieved through the O-alkylation of Syringic Acid . Direct alkylation often results in the formation of the ethyl ester as a byproduct, necessitating a saponification step for high-purity acid isolation.
Validated Synthetic Route: Exhaustive Alkylation-Hydrolysis
This protocol ensures complete conversion of the phenolic hydroxyl group, which is often the yield-limiting step.
Reagents:
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Precursor: Syringic Acid (CAS 530-57-4)[3]
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Alkylating Agent: Ethyl Iodide (EtI) or Diethyl Sulfate
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Base: Potassium Carbonate (K₂CO₃) - anhydrous
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Solvent: Acetone or DMF
Step-by-Step Protocol:
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Alkylation: Dissolve Syringic Acid (1.0 eq) in anhydrous Acetone. Add K₂CO₃ (2.5 eq) and Ethyl Iodide (2.5 eq). Reflux for 12–18 hours. Note: This forms the intermediate Ethyl 3,5-dimethoxy-4-ethoxybenzoate.
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Workup: Filter off inorganic salts. Evaporate solvent to yield the crude ester.
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Hydrolysis (Saponification): Redissolve crude ester in Ethanol/Water (1:1). Add NaOH (2M, 3.0 eq) and reflux for 2 hours.
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Isolation: Cool to room temperature. Acidify with HCl (1M) to pH ~2. The product, 3,5-Dimethoxy-4-ethoxybenzoic acid , will precipitate.
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Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc).
Synthesis Pathway Diagram
[6]
Part 4: Pharmaceutical Applications & Mechanism[4][6]
Microtubule Disruptors (Oncology)
In drug discovery, CAS 14779-44-3 serves as a potent "cap" for Tetrahydroisoquinoline (THIQ) based antitumor agents.
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Mechanism: The 3,5-dimethoxy motif mimics the A-ring of Colchicine, a classic tubulin binder.
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SAR Insight: Research indicates that replacing the 4-methoxy group (of trimethoxybenzoic acid) with a 4-ethoxy group (using CAS 14779-44-3) can lead to a 10-fold increase in antiproliferative activity . The slightly longer ethyl chain improves hydrophobic interaction within the colchicine-binding site of tubulin [1].
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Protocol Utility: It is coupled to amine-bearing scaffolds using standard EDCI/HOBt peptide coupling conditions to generate the final bioactive amide.
Impurity Profiling
As a structural analog of Syringic Acid and Trimethoxybenzoic Acid (TMBA), this compound is a critical impurity standard for:
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Drugs derived from Rauvolfia alkaloids (e.g., Syrosingopine analogs).
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Quality control of polyphenolic nutraceuticals where ethylation might occur as a side reaction during extraction with ethanol.
Part 5: Analytical Characterization
To verify the identity of CAS 14779-44-3 in your workflow, utilize the following spectral markers.
¹H NMR Interpretation (CDCl₃, 400 MHz)
| Position | Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| Aromatic | 7.35 ppm | Singlet (s) | 2H | H-2, H-6 (Symmetric) |
| Methoxy | 3.90 ppm | Singlet (s) | 6H | 3,5-OCH₃ |
| Ethoxy (CH₂) | 4.15 ppm | Quartet (q) | 2H | 4-OCH₂-CH₃ |
| Ethoxy (CH₃) | 1.38 ppm | Triplet (t) | 3H | 4-OCH₂-CH₃ |
| Acid | ~11.0 ppm | Broad (br) | 1H | COOH |
HPLC Method (Generic)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
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Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
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Gradient: 10% B to 90% B over 20 mins.
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Detection: UV @ 254 nm (Aromatic absorption) and 280 nm.
References
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Optimisation of Tetrahydroisoquinoline-Based Chimeric Microtubule Disruptors. Journal of Medicinal Chemistry, 2012. (Demonstrates the 10-fold potency increase of the 4-ethoxy derivative).
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Synthesis of 3,5-Dimethoxy-4-ethoxybenzoic acid. Journal of the Chemical Society, 1919.[2] (Foundational synthesis and melting point data).
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Phenols – Sources and Toxicity. ResearchGate, 2025. (Identifies the compound as a reference standard for environmental phenolic pollutants).
